(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
CAS No.: 132945-75-6
Cat. No.: VC21250743
Molecular Formula: C10H19NO5S
Molecular Weight: 265.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132945-75-6 |
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Molecular Formula | C10H19NO5S |
Molecular Weight | 265.33 g/mol |
IUPAC Name | tert-butyl (3S)-3-methylsulfonyloxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H19NO5S/c1-10(2,3)15-9(12)11-6-5-8(7-11)16-17(4,13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Standard InChI Key | KWQRKOSMSFLBTJ-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OS(=O)(=O)C |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C |
Introduction
Chemical Structure and Properties
Structural Features
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate possesses a distinctive structure characterized by a pyrrolidine core with specific functional group modifications. The compound contains a five-membered pyrrolidine ring with a methylsulfonyloxy (mesylate) group at the C-3 position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The stereochemistry at the C-3 position is designated as "S" according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its "R" enantiomer.
The pyrrolidine ring provides a semi-rigid scaffold that positions the reactive mesylate group in a specific spatial orientation, which influences the stereochemical outcome of subsequent reactions. The Boc protecting group serves both to protect the nitrogen during synthetic manipulations and to reduce the nucleophilicity of the nitrogen, preventing potential side reactions during transformations at the C-3 position.
Physical and Chemical Properties
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate has a molecular formula of C10H19NO5S and a molecular weight of 265.33 g/mol. Based on its structure and similar compounds, it likely appears as a pale-yellow to yellow-brown solid or semi-solid at room temperature. The compound contains both polar and non-polar regions, giving it a balanced solubility profile.
Property | Value/Description |
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Molecular Formula | C10H19NO5S |
Molecular Weight | 265.33 g/mol |
Physical Appearance | Pale-yellow to yellow-brown solid or semi-solid |
Solubility | Likely soluble in dichloromethane, chloroform, ethyl acetate; limited water solubility |
Melting Point | Not specifically reported, likely a moderate range based on similar compounds |
Optical Rotation | Expected to have specific rotation due to its chiral nature |
Stability | Susceptible to hydrolysis and nucleophilic attack at the mesylate position |
The compound's reactivity is primarily determined by the presence of the mesylate group, which can participate in nucleophilic substitution reactions, and the carbamate functionality, which can undergo hydrolysis under appropriate conditions. The tert-butyl group provides steric hindrance that can influence the reactivity patterns and protect the carbamate functionality under certain reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR spectroscopy, the compound would likely show:
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A singlet at approximately δ 1.47 ppm corresponding to the 9 protons of the tert-butyl group
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A singlet at approximately δ 3.05 ppm corresponding to the 3 protons of the mesylate methyl group
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Complex multiplets between δ 2.15-2.26 ppm and δ 3.44-3.76 ppm corresponding to the pyrrolidine ring protons
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A multiplet at approximately δ 5.27 ppm corresponding to the proton at the C-3 position bearing the mesylate group
In 13C NMR spectroscopy, characteristic signals would include:
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Signals for the tert-butyl group (the methyl carbons at approximately δ 28 ppm and the quaternary carbon at approximately δ 80 ppm)
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A signal for the carbonyl carbon of the carbamate at approximately δ 155 ppm
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A signal for the carbon bearing the mesylate group at approximately δ 80-85 ppm
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Multiple signals for the remaining pyrrolidine ring carbons between δ 20-60 ppm
Synthesis and Preparation
Synthetic Strategies
The synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate typically involves the modification of a precursor containing the pyrrolidine ring with the correct stereochemistry at the C-3 position. The most direct approach involves the mesylation of an appropriately protected (S)-3-hydroxypyrrolidine derivative.
Several strategies can be employed to access this compound:
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Starting from commercially available (S)-3-hydroxypyrrolidine, followed by protection of the nitrogen with a Boc group and subsequent mesylation of the hydroxyl group
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Resolution of racemic 3-hydroxypyrrolidine followed by protection and mesylation
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Asymmetric synthesis to introduce the stereocenter with the desired configuration, followed by functional group transformations
Alternative Synthetic Approaches
Several alternative approaches could be considered for the synthesis of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate:
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Enzymatic Resolution: Starting with racemic tert-butyl 3-hydroxypyrrolidine-1-carboxylate and using enzymatic resolution to obtain the S-isomer, followed by mesylation
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Chiral Auxiliary Approach: Introducing the hydroxyl group at the C-3 position using a chiral auxiliary to control stereochemistry, followed by Boc protection and mesylation
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Asymmetric Catalysis: Using asymmetric hydrogenation or hydroxylation to introduce the hydroxyl group with the desired stereochemistry
These approaches offer different advantages depending on the availability of starting materials, scale of synthesis, and requirements for stereochemical purity.
Reactivity and Chemical Transformations
Reactive Sites and Functional Group Behavior
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate contains several reactive sites that determine its chemical behavior:
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Mesylate Group: The methylsulfonyloxy group at the C-3 position serves as an excellent leaving group in nucleophilic substitution reactions, making this position highly reactive toward nucleophiles.
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Boc-Protected Nitrogen: The tert-butyloxycarbonyl protecting group on the nitrogen atom is stable under basic and neutral conditions but can be selectively cleaved under acidic conditions.
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Carbamate Functionality: The carbamate C=O bond can potentially undergo nucleophilic attack under certain conditions, although this reactivity is generally suppressed by the steric bulk of the tert-butyl group.
The reactivity of the compound is largely dominated by the presence of the mesylate group, which activates the C-3 position toward nucleophilic substitution. The stereochemistry at this position influences the trajectory of nucleophilic attack, typically resulting in inversion of configuration in SN2-type reactions.
Nucleophilic Substitution Reactions
The most characteristic reactions of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate involve nucleophilic substitution at the C-3 position. These reactions typically proceed via an SN2 mechanism, resulting in inversion of configuration at the stereocenter. Various nucleophiles can be employed, leading to a diverse array of 3-substituted pyrrolidine derivatives:
Deprotection Reactions
The Boc protecting group in (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate can be selectively removed under acidic conditions to reveal the free pyrrolidine nitrogen. Common reagents for this transformation include:
Deprotection Reagent | Reaction Conditions | Product |
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Trifluoroacetic acid (TFA) | DCM, room temperature | (S)-3-((methylsulfonyl)oxy)pyrrolidine TFA salt |
HCl | Dioxane or ether, room temperature | (S)-3-((methylsulfonyl)oxy)pyrrolidine HCl salt |
Formic acid | Room temperature | (S)-3-((methylsulfonyl)oxy)pyrrolidine formate salt |
The deprotection step is often performed after the nucleophilic substitution reaction to introduce further functionality at the nitrogen position or to generate a free amine for subsequent transformations.
Applications in Synthetic and Medicinal Chemistry
Role in Pharmaceutical Synthesis
(S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate serves as a versatile building block in pharmaceutical synthesis due to its well-defined stereochemistry and reactive functional group. The compound's utility spans several therapeutic areas:
Therapeutic Area | Application | Example Compounds |
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Central Nervous System | Synthesis of neurological agents | Pyrrolidine-containing NMDA receptor modulators |
Metabolism | Preparation of enzyme inhibitors | Dipeptidyl peptidase-4 (DPP-4) inhibitors |
Antimicrobial | Development of novel antibiotics | Pyrrolidine-based antibacterial compounds |
Oncology | Synthesis of kinase inhibitors | Pyrrolidine-containing protein kinase inhibitors |
The compound's value lies in its ability to introduce the pyrrolidine scaffold with defined stereochemistry into complex molecules. The reactive mesylate group allows for diverse functionalization at the C-3 position, enabling the preparation of compound libraries for structure-activity relationship studies.
Applications in Asymmetric Synthesis
The defined stereochemistry of (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate makes it valuable in asymmetric synthesis:
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Stereoselective Building Block: The compound serves as a source of chirality for the construction of more complex molecules with defined stereochemistry.
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Fragment Coupling: The reactive mesylate group enables stereospecific coupling with various nucleophilic partners.
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Diversity-Oriented Synthesis: The compound can be used as a platform for generating diverse libraries of stereochemically defined pyrrolidine derivatives.
The ability to control stereochemistry is particularly important in medicinal chemistry, where the spatial arrangement of atoms can significantly impact biological activity. By using (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate as a building block, researchers can systematically explore the effect of substituents at the C-3 position while maintaining consistent stereochemistry.
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Several compounds structurally related to (S)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate have been described in the literature. A comparative analysis provides insight into structure-property relationships:
The structural variations among these compounds lead to significant differences in reactivity, with the mesylate-containing compounds being more reactive toward nucleophilic substitution compared to the hydroxymethyl or amino derivatives. These differences in reactivity translate to different synthetic utility and potentially different biological activity profiles.
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